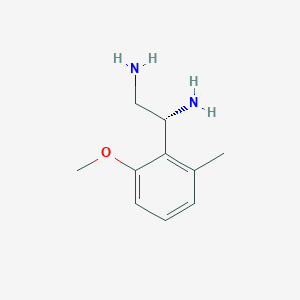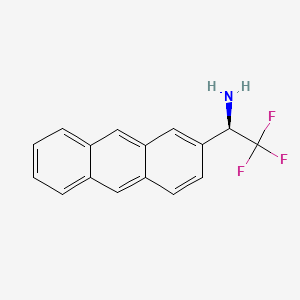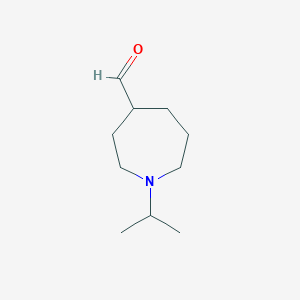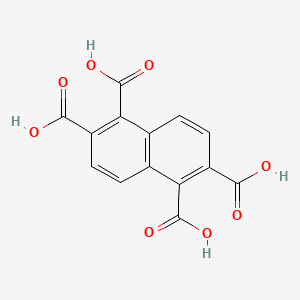![molecular formula C19H23NO5S B13031778 Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-: is a synthetic compound that combines the amino acid leucine with a sulfonyl group attached to a phenyl ring substituted with a 2-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-(2-methylphenoxy)benzenesulfonyl chloride with leucine in the presence of a base such as triethylamine.
Coupling reaction: The sulfonyl chloride intermediate is then coupled with leucine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- exerts its effects involves interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Leucine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
- Leucine, N-[[4-(2-fluorophenoxy)phenyl]sulfonyl]-
- Leucine, N-[[4-(2-bromophenoxy)phenyl]sulfonyl]-
Comparison: Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, fluorine, bromine), the methyl group may confer distinct steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C19H23NO5S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-13(2)12-17(19(21)22)20-26(23,24)16-10-8-15(9-11-16)25-18-7-5-4-6-14(18)3/h4-11,13,17,20H,12H2,1-3H3,(H,21,22)/t17-/m0/s1 |
InChI-Schlüssel |
DDTGJTCEKLOLRD-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


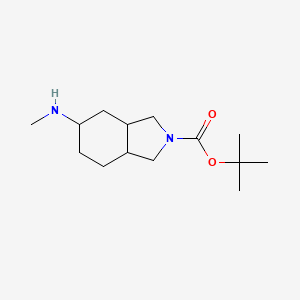

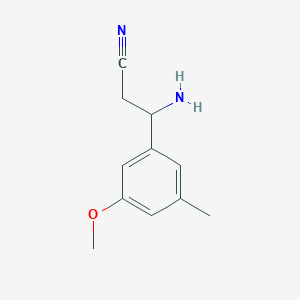


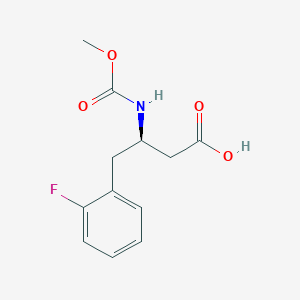
![3-iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13031736.png)
